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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of

hexafluoroisopropanol (HFIP) from hexafluoropropene (HFP). The synthesis is a two-step

process involving the initial oxidation of HFP to hexafluoroacetone (HFA), which is

subsequently hydrogenated to yield the final product, HFIP. This versatile fluorinated alcohol is

a critical solvent and intermediate in various organic syntheses and pharmaceutical

applications.

Step 1: Oxidation of Hexafluoropropene (HFP) to
Hexafluoroacetone (HFA)
The initial step involves the catalytic oxidation of hexafluoropropene. Various catalysts and

conditions have been reported for this conversion, with common methods employing platinum

group metals on a carbon support or activated carbon promoted with alkali metal fluorides.

Data Presentation: Catalytic Oxidation of HFP to HFA
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Catalyst
System

Temperat
ure (°C)

HFP:O₂
Molar
Ratio

HFP
Conversi
on (%)

HFA
Selectivit
y (%)

HFA Yield
(%)

Referenc
e

5% Ru/C 120 - 63.2 87.4 - [1]

0.5% Pd/C 150 - 54.7 87.4 - [1]

Pd/C 130 - 170 - High High - [2]

KF on

Activated

Carbon (50

wt%)

100 1:3 88.2 - 62.8 [3]

CsF on

Activated

Carbon (25

wt%)

220 1:2 86.8 - 55.7 [3]

KF on

Activated

Carbon (30

wt%)

180 1:1 92.2 - 56.3 [3]

RbF on

Activated

Carbon (10

wt%)

250 1:7 80.7 - 55.1 [3]

NaF on

Activated

Carbon (5

wt%)

300 1:10 82.4 - 54.7 [3]

SnO₂ 250 - 70.6 53.9 - [4]

Fe₂O₃ 250 - 49.3 52.4 - [4]

In₂O₃ 250 - 54.1 52.2 - [4]
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Experimental Protocol: HFP Oxidation using Activated
Carbon Supported Alkali Metal Fluoride[3]
This protocol describes the vapor-phase oxidation of HFP to HFA using an activated carbon

catalyst promoted with an alkali metal fluoride.

Materials:

Hexafluoropropene (HFP) gas

Oxygen (O₂) gas

Activated carbon

Alkali metal fluoride (e.g., KF, CsF, NaF, RbF)

Dry nitrogen (N₂) gas

Tubular reactor (0.3 dm³ capacity) with electrical heating and thermocouple

Condensation trap cooled to -90°C

Gas chromatography (GC) equipment for analysis

Procedure:

Catalyst Preparation: Prepare the catalyst by impregnating activated carbon with the desired

weight percentage (5-60 wt%) of the alkali metal fluoride.

Catalyst Activation: Load the catalyst (0.25 dm³) into the tubular reactor. Activate the catalyst

by heating it in a flow of dry nitrogen at 180-200°C for 4 hours.

Reaction Setup: After activation, cool the reactor to the desired reaction temperature (refer to

the data table).

Reaction: Introduce a gaseous mixture of HFP and O₂ at the specified molar ratio into the

reactor at a controlled flow rate.
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Product Collection: Pass the gas mixture exiting the reactor through a condensation trap

cooled to -90°C to collect the products.

Analysis and Purification: Analyze the condensed product mixture using gas chromatography

(GC). Separate the individual components, including the desired HFA, by low-temperature

rectification.

Step 2: Hydrogenation of Hexafluoroacetone (HFA)
to Hexafluoroisopropanol (HFIP)
The second step is the reduction of the intermediate, hexafluoroacetone, to the final product,

hexafluoroisopropanol, via catalytic hydrogenation. This can be performed in either a batch or

continuous flow process.

Data Presentation: Catalytic Hydrogenation of HFA to
HFIP

Catalyst
System

Process
Type

Temperat
ure

Pressure
(atm)

HFA
Conversi
on (%)

HFIP
Selectivit
y/Yield
(%)

Referenc
e

Platinum

Oxide
Batch 55 - 80°C 27.2 - 40.8 ~95

93.1

(overall

yield)

[5]

10% Pd/C
Continuous

Flow

90 - 120°C

(363 - 393

K)

10 >99 >99 [6][7]

Ru/C
Continuous

Flow
- - <40 - [7]

Pt/C
Continuous

Flow
- - <40 - [7]

Experimental Protocol 1: Batch Hydrogenation of HFA[5]
This protocol details a batch process for the hydrogenation of HFA using a noble metal catalyst.
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Materials:

Hexafluoroacetone (HFA)

Hexafluoroisopropanol (HFIP) as a reaction diluent

Platinum oxide (PtO₂) catalyst

Hydrogen (H₂) gas

Suitable pressure vessel

Procedure:

Reaction Setup: In a suitable pressure vessel, prepare a slurry of the platinum oxide catalyst

(e.g., 0.1% to 1.0% based on the weight of HFA) in hexafluoroisopropanol (e.g., 5% to 50%

based on the weight of HFA).

Charging the Reactor: Seal the vessel and add the hexafluoroacetone.

Hydrogenation: Pressurize the vessel with hydrogen to 10 to 50 atmospheres. Heat the

vessel to a temperature between 30°C and 120°C (preferred range 50-80°C).

Reaction Monitoring: The reduction is typically complete in 2 to 4 hours.

Product Recovery: Once the reaction is complete, cool the reaction charge and allow the

catalyst to settle. Discharge the product, hexafluoroisopropanol, from the vessel.

Purification: Any suspended catalyst can be removed by filtration, and any unconverted

hexafluoroacetone can be separated by distillation.

Experimental Protocol 2: Continuous Flow
Hydrogenation of HFA Trihydrate[6][7]
This protocol describes a continuous flow method for the hydrogenation of HFA using a

packed-bed reactor.

Materials:
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Hexafluoroacetone trihydrate (HFA·3H₂O)

10% Palladium on carbon (Pd/C) catalyst

Hydrogen (H₂) gas

Micropacked-bed reactor system with continuous flow capabilities

Procedure:

Catalyst Packing: Pack the micropacked-bed reactor with the 10% Pd/C catalyst.

System Setup: Set up the continuous flow system, ensuring proper connections for the liquid

feed (HFA·3H₂O) and hydrogen gas.

Reaction Conditions: Set the reactor temperature to between 90°C and 120°C (363 K and

393 K) and the hydrogen pressure to 10 bar.

Continuous Reaction: Introduce the liquid feed stream of HFA·3H₂O and the hydrogen gas

into the reactor at a controlled flow rate.

Product Collection: The product stream exiting the reactor is collected.

Analysis: The conversion of HFA and the selectivity to HFIP can be monitored using

appropriate analytical techniques, such as gas chromatography. This process can achieve

over 99% conversion and selectivity.

Visualizations

Hexafluoropropene (HFP) Step 1: Catalytic Oxidation Hexafluoroacetone (HFA) Step 2: Catalytic Hydrogenation Hexafluoroisopropanol (HFIP)

Click to download full resolution via product page

Caption: Overall workflow for the synthesis of HFIP from HFP.
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Step 1: Oxidation

Step 2: Hydrogenation

CF3-CF=CF2

Catalyst
(e.g., Pd/C, KF/C)

+ O2

(CF3)2C=O (CF3)2C=O

Catalyst
(e.g., PtO2, Pd/C)

+ H2

(CF3)2CHOH

Click to download full resolution via product page

Caption: Chemical reaction pathway for HFIP synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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